2,6-Dimethylphenylacetonitrile

Description

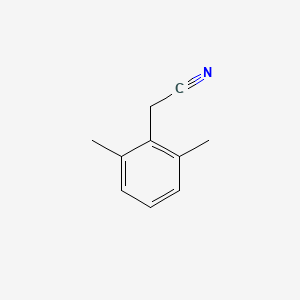

2,6-Dimethylphenylacetonitrile (CAS: N/A) is a benzonitrile derivative characterized by methyl substituents at the 2- and 6-positions of the phenyl ring and an acetonitrile functional group (-CH2CN). This compound is structurally significant due to the electron-donating methyl groups, which influence its electronic and steric properties. Derivatives of phenylacetonitrile are widely utilized in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and stability .

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOLDLVTFQCAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398681 | |

| Record name | 2,6-DIMETHYLPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54708-14-4 | |

| Record name | 2,6-Dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54708-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-DIMETHYLPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54708-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs under mild conditions, yielding the desired nitrile compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes. For instance, 2,6-dimethylbromobenzene can be reacted with magnesium to form a Grignard reagent, which is then treated with a formamide to produce the corresponding benzaldehyde. This intermediate is further hydrogenated and cyanated to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as sodium methoxide or sodium ethoxide are used in substitution reactions.

Major Products:

Oxidation: 2,6-Dimethylbenzoic acid.

Reduction: 2,6-Dimethylphenylamine.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylphenylacetonitrile is utilized in numerous scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is employed in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism by which 2,6-Dimethylphenylacetonitrile exerts its effects largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitrile group is converted to an amine, which can then interact with various biological targets. The molecular pathways involved include nucleophilic addition and hydrogenation processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Substituent Effects:

- Electron-Withdrawing Groups (e.g., -Cl): Chlorine substituents increase the acidity of the α-hydrogen in the -CH2CN group, enhancing reactivity in condensation or alkylation reactions .

- Hydroxyl and Bulky Groups (e.g., -OH, tert-butyl): Hydroxyl groups improve solubility in polar solvents, while bulky tert-butyl substituents introduce steric hindrance, affecting reaction kinetics .

Physicochemical Properties

Polarity and Solubility:

- The 2,6-dimethyl derivative exhibits moderate polarity due to methyl groups, favoring solubility in organic solvents like dichloromethane.

- Chlorinated analogs (e.g., 2,6-dichloro) show reduced solubility in water but higher lipophilicity, making them suitable for hydrophobic applications .

- The hydroxyl-containing analog (4-tert-butyl-2,6-dimethyl-3-hydroxy) demonstrates enhanced aqueous solubility, relevant for pharmaceutical formulations .

Thermal Stability:

Methyl-substituted derivatives generally exhibit higher thermal stability compared to chlorinated analogs, as electron-donating groups stabilize the aromatic system against degradation .

Research Findings and Methodological Insights

Spectroscopic Analysis:

Density Functional Theory (DFT) studies on related bromo-methyl pyridine derivatives (e.g., 2,6-Bis(Bromo-methyl) Pyridine) reveal that substituent position significantly impacts vibrational modes and IR spectra. Similar methodologies could predict the spectroscopic behavior of this compound, though experimental validation is needed .- Synthetic Routes: Methyl-substituted phenylacetonitriles are typically synthesized via Friedel-Crafts alkylation or cyanoethylation, whereas chlorinated analogs require halogenation under harsh conditions (e.g., Cl2/FeCl3) .

Biological Activity

2,6-Dimethylphenylacetonitrile (DMACN) is an organic compound with the molecular formula and a molecular weight of 145.2 g/mol. It is characterized by a phenyl group with two methyl substituents and an acetonitrile functional group. Understanding the biological activity of DMACN is crucial for its application in medicinal chemistry, agrochemicals, and various biochemical studies.

- Molecular Formula :

- Molecular Weight : 145.2 g/mol

- Boiling Point : 104 °C (at 1 mmHg)

- Melting Point : 31–33 °C

DMACN exhibits biological activity primarily through its interaction with various enzymes and receptors. The presence of the nitrile group allows it to participate in nucleophilic attack mechanisms, which can lead to enzyme inhibition or modulation of receptor activity. The specific pathways affected depend on the structural analogs and the biological context in which DMACN is studied.

Enzyme Inhibition

DMACN has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which can lead to altered physiological responses. For example, studies have shown that compounds similar to DMACN can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Case Studies

- Enzyme Activity Modulation : Research has indicated that DMACN can inhibit certain cytochrome P450 isoforms, impacting drug metabolism rates in liver microsomes. This suggests potential implications in pharmacokinetics and drug interactions.

- Antimicrobial Activity : A study demonstrated that DMACN derivatives exhibited antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.

- Neurotransmitter Interaction : DMACN has shown promise in modulating neurotransmitter systems, particularly through interactions with adrenergic receptors, which could have implications for treating neurological disorders.

Toxicological Profile

The safety profile of DMACN is essential for its application in pharmaceuticals and agrochemicals. Preliminary toxicological assessments indicate that DMACN may possess acute toxicity when ingested or inhaled, necessitating further studies to establish safe handling guidelines.

| Toxicity Parameter | Value |

|---|---|

| Acute Oral Toxicity | H301 |

| Acute Dermal Toxicity | H311 |

| Acute Inhalation Toxicity | H331 |

Research Findings

Recent studies have focused on the synthesis of DMACN derivatives to enhance its biological activity and reduce toxicity. For instance, modifications in the acetonitrile group have led to compounds with improved enzyme inhibition profiles and reduced side effects.

Comparative Analysis

The following table summarizes the biological activities of DMACN compared to related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Enzyme inhibitor | Potential use in drug interactions |

| 2-(4-Chloro-2,6-dimethylphenyl)acetonitrile | Antimicrobial activity | Effective against Gram-positive bacteria |

| 2-(4-Methylphenyl)acetonitrile | Moderate enzyme inhibition | Less toxic than DMACN |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.